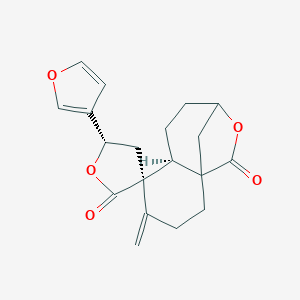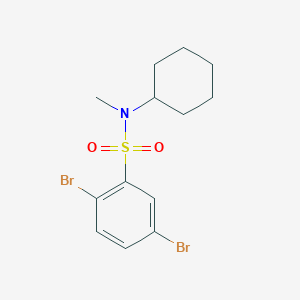
2-cyano-3-(5-{4-nitrophenyl}-2-furyl)-N-(2-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-(5-{4-nitrophenyl}-2-furyl)-N-(2-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CFA, and its chemical formula is C24H18N4O5.
Wirkmechanismus
The mechanism of action of CFA is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer cell proliferation and survival. CFA has been found to inhibit the Akt/mTOR pathway, which is involved in regulating cell growth and survival. It also inhibits the NF-κB pathway, which is involved in regulating inflammation and cell proliferation.
Biochemical and Physiological Effects:
CFA has been found to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the migration and invasion of cancer cells by inhibiting the expression of matrix metalloproteinases (MMPs). CFA has been shown to protect against oxidative stress and inflammation by reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
CFA has several advantages for lab experiments, such as its high potency and selectivity against cancer cells. It also has a low toxicity profile and can be easily synthesized in the lab. However, one of the limitations of CFA is its poor solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on CFA. One of the areas of research is to study the structure-activity relationship of CFA and its analogs to identify more potent and selective compounds. Another area of research is to investigate the potential of CFA in combination with other anticancer drugs to enhance its efficacy. Furthermore, the potential of CFA in the treatment of other diseases such as diabetes and cardiovascular diseases needs to be explored.
Synthesemethoden
The synthesis of CFA involves the reaction of 2-cyano-3-(5-{4-nitrophenyl}-2-furyl)acrylamide with 2-methoxyaniline. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product obtained is then purified by column chromatography using a suitable solvent system.
Wissenschaftliche Forschungsanwendungen
CFA has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. CFA has also been shown to possess neuroprotective properties and can protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, CFA has been found to have anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis.
Eigenschaften
Produktname |
2-cyano-3-(5-{4-nitrophenyl}-2-furyl)-N-(2-methoxyphenyl)acrylamide |
|---|---|
Molekularformel |
C21H15N3O5 |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
(Z)-2-cyano-N-(2-methoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C21H15N3O5/c1-28-20-5-3-2-4-18(20)23-21(25)15(13-22)12-17-10-11-19(29-17)14-6-8-16(9-7-14)24(26)27/h2-12H,1H3,(H,23,25)/b15-12- |
InChI-Schlüssel |
KBABQVARBGBDFQ-QINSGFPZSA-N |
Isomerische SMILES |
COC1=CC=CC=C1NC(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N |
SMILES |
COC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B241493.png)




![Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate](/img/structure/B241502.png)
![3-[(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241512.png)

![N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide](/img/structure/B241523.png)
![(Z)-3-cyclohexyl-5-((9-methyl-4-oxo-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B241527.png)


![N-benzyl-N-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B241535.png)
![Ethyl 4-{[2-(2-hydroxyethoxy)ethyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B241536.png)